molecular formula C12H24N2O3 B12287840 tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate

tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate

Cat. No.: B12287840
M. Wt: 244.33 g/mol
InChI Key: BXLHUGQTXKYUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and an oxan-4-yl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminomethyl oxan-4-yl derivative. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmacologically active compounds.

Biology:

  • Investigated for its potential use in biochemical assays and as a probe in biological studies.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • tert-Butyl N-(4-aminobutyl)carbamate
  • tert-Butyl N-(4-aminophenethyl)carbamate
  • N-Boc-4-iodoaniline

Comparison:

  • tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity.
  • Compared to tert-Butyl N-(4-aminobutyl)carbamate, the oxan-4-yl derivative has a more rigid structure, which can influence its interaction with biological targets.
  • The presence of the oxan-4-yl group also differentiates it from tert-Butyl N-(4-aminophenethyl)carbamate, which has a phenyl ring instead.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[4-(aminomethyl)oxan-4-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-9,13H2,1-3H3,(H,14,15)

InChI Key

BXLHUGQTXKYUPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.